Basic Violet 28

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

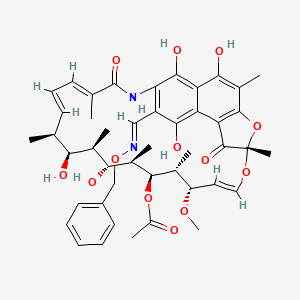

Basic Violet 28, also known as Crystal Violet, is a synthetic dye belonging to the triphenylmethane family. It is widely used in various applications due to its intense violet color. This compound is primarily used as a biological stain, a textile dye, and an antiseptic. Its chemical structure consists of a central carbon atom bonded to three phenyl groups, each substituted with dimethylamino groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Basic Violet 28 is synthesized through the condensation of dimethylaniline with formaldehyde in the presence of hydrochloric acid. The reaction proceeds via the formation of a leuco base, which is then oxidized to produce the final dye. The reaction conditions typically involve heating the mixture to around 100°C and maintaining an acidic environment to facilitate the condensation reaction.

Industrial Production Methods: In industrial settings, the production of Basic Violet 28 involves large-scale batch processes. The raw materials, dimethylaniline and formaldehyde, are mixed in reactors equipped with heating and stirring mechanisms. The reaction mixture is then subjected to oxidation using an oxidizing agent such as manganese dioxide or lead dioxide. The resulting dye is purified through filtration and recrystallization to obtain a high-purity product.

Análisis De Reacciones Químicas

Types of Reactions: Basic Violet 28 undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized to form different oxidation products, which may alter its color and properties.

Reduction: Reduction of Basic Violet 28 can lead to the formation of leuco derivatives, which are colorless or pale-colored.

Substitution: The dye can undergo substitution reactions where the dimethylamino groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. The reactions are typically carried out in acidic or neutral conditions.

Reduction: Reducing agents such as sodium borohydride or zinc dust in acidic conditions are used to reduce Basic Violet 28.

Substitution: Substitution reactions often require specific reagents depending on the desired functional group replacement. For example, halogenation can be achieved using halogenating agents like chlorine or bromine.

Major Products Formed:

Oxidation: Oxidation products may include various quinonoid structures.

Reduction: Leuco derivatives are the primary products of reduction reactions.

Substitution: Substituted derivatives with different functional groups, such as halogens or alkyl groups.

Aplicaciones Científicas De Investigación

Basic Violet 28 has a wide range of applications in scientific research:

Chemistry: It is used as a pH indicator and in redox titrations due to its color-changing properties.

Biology: The dye is extensively used in microbiology for Gram staining, which differentiates bacterial species based on their cell wall composition.

Medicine: Basic Violet 28 has antiseptic properties and is used in the treatment of fungal infections and as a topical antiseptic.

Industry: It is employed in the textile industry for dyeing fabrics and in the paper industry for coloring paper products.

Mecanismo De Acción

The mechanism of action of Basic Violet 28 involves its interaction with cellular components. In biological staining, the dye binds to negatively charged components of the cell wall and cytoplasm, allowing for visualization under a microscope. As an antiseptic, Basic Violet 28 disrupts the cell membranes of microorganisms, leading to cell lysis and death. The dye’s interaction with DNA can also inhibit replication and transcription processes, contributing to its antimicrobial effects.

Comparación Con Compuestos Similares

Methyl Violet: Another triphenylmeth

Propiedades

Número CAS |

12221-74-8 |

|---|---|

Fórmula molecular |

C8H8O4 |

Peso molecular |

0 |

Sinónimos |

Basic Violet 28 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.